molecular formula C12H9N3O2 B2664490 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione CAS No. 117490-33-2

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione

Cat. No.: B2664490
CAS No.: 117490-33-2
M. Wt: 227.223
InChI Key: WJZHVBZSCOLDKV-UHFFFAOYSA-N
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Description

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is a compound with the molecular formula C12H9N3O2 and a molecular weight of 227.22 g/mol. It is a marine-derived natural product found in the coral species Leptopsammia pruvoti . This compound is known for its unique structure, which combines an indole moiety with an imidazolidine-2,4-dione ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione typically involves the condensation of indole-3-carboxaldehyde with hydantoin under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the indole moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Hydantoins: Compounds with a similar imidazolidine-2,4-dione ring structure.

    Indole Derivatives: Compounds containing the indole moiety, such as indole-3-carboxaldehyde and indole-3-acetic acid.

Uniqueness

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is unique due to its combination of the indole and imidazolidine-2,4-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTNARRBWGUBEI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)N3)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347257
Record name (5E)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117490-33-2
Record name (5E)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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